molecular formula C13H12N2O3 B11691907 N'-(2-furylmethylene)-2-phenoxyacetohydrazide

N'-(2-furylmethylene)-2-phenoxyacetohydrazide

Katalognummer: B11691907
Molekulargewicht: 244.25 g/mol
InChI-Schlüssel: AFXVEBMNBPILID-NTEUORMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2-furylmethylene)-2-phenoxyacetohydrazide is a chemical compound with the molecular formula C14H14N2O3 It is known for its unique structure, which includes a furan ring and a phenoxyacetohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-furylmethylene)-2-phenoxyacetohydrazide typically involves the condensation of 2-furylmethylenehydrazine with phenoxyacetic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. The reaction can be represented as follows:

2-furylmethylenehydrazine+phenoxyacetic acidN’-(2-furylmethylene)-2-phenoxyacetohydrazide\text{2-furylmethylenehydrazine} + \text{phenoxyacetic acid} \rightarrow \text{N'-(2-furylmethylene)-2-phenoxyacetohydrazide} 2-furylmethylenehydrazine+phenoxyacetic acid→N’-(2-furylmethylene)-2-phenoxyacetohydrazide

Industrial Production Methods

While specific industrial production methods for N’-(2-furylmethylene)-2-phenoxyacetohydrazide are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2-furylmethylene)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The furan ring and phenoxyacetohydrazide moiety can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(2-furylmethylene)-2-phenoxyacetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-(2-furylmethylene)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets. The furan ring and phenoxyacetohydrazide moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(2-furylmethylene)-2-(2-methoxyphenoxy)acetohydrazide
  • N’-(2-furylmethylene)-2-(2-methylphenoxy)acetohydrazide

Uniqueness

N’-(2-furylmethylene)-2-phenoxyacetohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H12N2O3

Molekulargewicht

244.25 g/mol

IUPAC-Name

N-[(E)-furan-2-ylmethylideneamino]-2-phenoxyacetamide

InChI

InChI=1S/C13H12N2O3/c16-13(10-18-11-5-2-1-3-6-11)15-14-9-12-7-4-8-17-12/h1-9H,10H2,(H,15,16)/b14-9+

InChI-Schlüssel

AFXVEBMNBPILID-NTEUORMPSA-N

Isomerische SMILES

C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CO2

Kanonische SMILES

C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.